(S)-3-Hydroxy-4-(benzyloxy)butanenitrile
Description
“(S)-3-Hydroxy-4-(benzyloxy)butanenitrile” is a chiral nitrile derivative featuring a hydroxy group at the third carbon and a benzyloxy moiety at the fourth position of a butanenitrile backbone. This compound is of significant interest in organic synthesis due to its dual functional groups (hydroxy and nitrile), which enable diverse chemical modifications, such as oxidation, reduction, or nucleophilic additions. The benzyloxy group enhances steric bulk and lipophilicity, making it a strategic intermediate in pharmaceutical chemistry for synthesizing enantiomerically pure drugs or bioactive molecules .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(3S)-3-hydroxy-4-phenylmethoxybutanenitrile |
InChI |
InChI=1S/C11H13NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6,8-9H2/t11-/m0/s1 |
InChI Key |
JEGNUZIGCHAVNZ-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CC#N)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CC#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(S)-3-Hydroxy-4-(benzyloxy)butanenitrile” can be contextualized by comparing it to three analogous nitrile derivatives:
“(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanenitrile”
- Molecular Formula: C₁₀H₈F₃NO vs. C₁₁H₁₃NO₃ (target compound)
- Fluorine substituents reduce lipophilicity (LogP ~1.8) relative to the benzyloxy group (estimated LogP ~2.5), impacting membrane permeability.
- Synthetic Relevance : Both compounds require stereoselective synthesis, but the trifluorophenyl variant demands stringent control over fluorination steps, complicating scalability .
“4-(Methylsulfinyl)butanenitrile”
- Molecular Formula: C₅H₉NOS vs. C₁₁H₁₃NO₃ (target compound)
- Key Differences: The methylsulfinyl group confers polarity and hydrogen-bonding capacity, contrasting with the benzyloxy group’s hydrophobic character. Sulfinyl nitriles are prone to redox reactions (e.g., sulfoxide ↔ sulfone), whereas the benzyloxy group is typically stable under acidic/basic conditions unless subjected to hydrogenolysis .
- Applications : Sulfinyl derivatives are utilized in asymmetric catalysis, whereas benzyloxy-protected nitriles serve as intermediates for deprotection to free alcohols .
General Nitrile Derivatives in Medicinal Chemistry
Per Foye’s Principles of Medicinal Chemistry, nitriles are pivotal in drug design due to their mimicry of carbonyl groups and resistance to hydrolysis. However, the hydroxy-benzyloxy combination in the target compound offers unique stereoelectronic properties, enabling selective interactions with enzymes or receptors compared to simpler nitriles (e.g., acrylonitriles) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Chiral Resolution : The (S)-configuration is critical for enantioselective synthesis, mirroring trends in fluorinated analogs where stereochemistry dictates biological activity .
- Scalability Challenges : Benzyloxy protection simplifies purification (e.g., column chromatography ), whereas fluorinated or sulfinyl derivatives require specialized techniques (e.g., chiral HPLC), increasing production costs.
Notes
- Discrepancies in reported yields or synthetic details may arise from variations in starting materials or reaction conditions.
- Biological data for the target compound are absent in the provided evidence; further pharmacological studies are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
